molecular formula C17H19NO2 B601693 Etilefrine Impurity D CAS No. 42146-10-1

Etilefrine Impurity D

Cat. No.: B601693
CAS No.: 42146-10-1
M. Wt: 269.34 g/mol
InChI Key: BBEZNAJZTFTHOG-UHFFFAOYSA-N
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Scientific Research Applications

Etilefrine Impurity D has several scientific research applications:

Mechanism of Action

Biochemical Pathways

This pathway plays a key role in the body’s response to stress, increasing heart rate, and blood pressure .

Pharmacokinetics

Etilefrine, the parent compound, is known to have a large volume of distribution and a predominant half-life of 2 hours

Result of Action

The result of Etilefrine Impurity D’s action would be an increase in blood pressure due to its vasoconstrictor effects . This makes it potentially useful in treating conditions like orthostatic hypotension . .

Action Environment

The action environment of this compound is likely to be influenced by various factors such as the patient’s overall health, other medications they may be taking, and their individual physiological response to the drug. For instance, the therapeutic efficacy of Etilefrine can be decreased when used in combination with certain drugs like Acebutolol . It’s plausible that similar interactions could occur with this compound, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

Etilefrine Impurity D plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with adrenergic receptors, particularly the alpha and beta receptors, similar to Etilefrine. These interactions can lead to the activation of signaling pathways that regulate cardiovascular functions. The nature of these interactions involves binding to the receptor sites, which triggers a cascade of intracellular events leading to physiological responses .

Cellular Effects

This compound affects various types of cells and cellular processes. In cardiovascular cells, it can influence cell function by modulating cell signaling pathways, such as the adrenergic signaling pathway. This modulation can lead to changes in gene expression and cellular metabolism, resulting in increased cardiac output and blood pressure. Additionally, this compound may affect endothelial cells by promoting vasoconstriction, which is crucial for maintaining blood pressure .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with adrenergic receptors. Upon binding to these receptors, it activates G-proteins, which in turn activate adenylate cyclase. This leads to an increase in cyclic AMP (cAMP) levels, resulting in the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cellular functions such as increased heart rate and contractility. Additionally, this compound may inhibit or activate specific enzymes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential alterations in cellular functions, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal physiological effects, while at higher doses, it can cause significant changes in cardiovascular functions, such as increased heart rate and blood pressure. Toxic or adverse effects have been observed at high doses, including potential cardiotoxicity and hypertension. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, leading to the formation of metabolites that are further conjugated and excreted. The compound may also interact with cofactors such as NADPH, which are essential for its metabolic conversion. These interactions can affect metabolic flux and alter metabolite levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is crucial for its pharmacological effects, as it determines the concentration of the compound at target sites .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can modulate the compound’s activity and influence cellular processes such as energy production and protein synthesis .

Preparation Methods

The synthesis of Etilefrine Impurity D involves several steps, typically starting with the reaction of benzylamine with 3-hydroxyacetophenone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification processes to isolate the desired impurity . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Etilefrine Impurity D undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Properties

CAS No.

42146-10-1

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone

InChI

InChI=1S/C17H19NO2/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15/h3-11,19H,2,12-13H2,1H3

InChI Key

BBEZNAJZTFTHOG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-(benzyl(ethyl)amino)-1-(3-hydroxyphenyl)ethanone

Origin of Product

United States

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